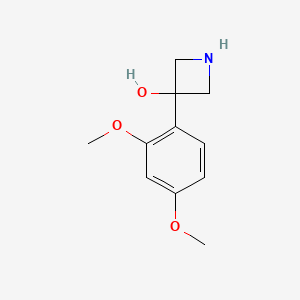

3-(2,4-Dimethoxyphenyl)azetidin-3-ol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

3-(2,4-Dimethoxyphenyl)azetidin-3-ol is a chemical compound with the molecular formula C11H15NO3 and a molecular weight of 209.24 g/mol It is a member of the azetidine family, which is known for its four-membered ring structure containing nitrogen

Preparation Methods

The synthesis of 3-(2,4-Dimethoxyphenyl)azetidin-3-ol typically involves the reaction of 2,4-dimethoxybenzaldehyde with an appropriate azetidine precursor under specific conditions. One common method involves the use of a base such as potassium carbonate in a solvent like dimethylformamide (DMF) to facilitate the cyclization reaction . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for scale and yield.

Chemical Reactions Analysis

3-(2,4-Dimethoxyphenyl)azetidin-3-ol undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride to yield alcohols or amines.

The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

3-(2,4-Dimethoxyphenyl)azetidin-3-ol has several scientific research applications:

Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in drug development.

Industry: It is used in the production of fine chemicals and as a reagent in various industrial processes.

Mechanism of Action

The mechanism of action of 3-(2,4-Dimethoxyphenyl)azetidin-3-ol involves its interaction with specific molecular targets. In biological systems, it may act by inhibiting certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

3-(2,4-Dimethoxyphenyl)azetidin-3-ol can be compared with other azetidine derivatives, such as:

3-Phenylazetidin-3-ol: Similar in structure but lacks the methoxy groups, which can influence its reactivity and biological activity.

3-(4-Methoxyphenyl)azetidin-3-ol: Contains a single methoxy group, leading to different chemical and biological properties.

3-(2,4-Dimethoxyphenyl)azetidin-2-one:

Biological Activity

3-(2,4-Dimethoxyphenyl)azetidin-3-ol is a compound belonging to the azetidine class of nitrogen-containing heterocycles. Its unique molecular structure, characterized by a four-membered ring with a hydroxyl group and a dimethoxyphenyl substituent, suggests potential biological activities that are currently under investigation. This article delves into the biological activity of this compound, summarizing relevant research findings and potential applications.

Chemical Structure and Properties

The molecular formula of this compound indicates the presence of a hydroxyl group on the azetidine core, which can participate in various chemical modifications. The dimethoxyphenyl group enhances its reactivity and potential interactions with biological targets. The compound's systematic name reflects its structural features, indicating its significance in medicinal chemistry.

Biological Activities

Research indicates that compounds containing azetidine rings exhibit various biological activities, including:

- Antibacterial Activity : Azetidine derivatives have been studied for their potential antibacterial properties. For instance, related compounds have shown effectiveness against multi-drug resistant bacteria.

- Antiviral Activity : Some azetidinone derivatives have demonstrated antiviral effects against viruses such as human coronavirus and influenza A virus.

- Anticancer Activity : Compounds with similar structures have been evaluated for their ability to inhibit cancer cell proliferation. Studies have highlighted their efficacy against breast and prostate cancer cell lines.

Table 1: Summary of Biological Activities

| Activity Type | Related Compounds | Notable Findings |

|---|---|---|

| Antibacterial | Azetidinone derivatives | Effective against multi-drug resistant strains |

| Antiviral | 3-Aryl-4-(diethoxyphosphoryl)azetidin-2-ones | Moderate inhibitory activity against coronaviruses |

| Anticancer | 1,4-diarylazetidinone | Significant antiproliferative activity in MCF-7 cells |

The biological activity of this compound may be attributed to its interaction with specific molecular targets. The hydroxyl group plays a crucial role in binding to enzymes or receptors, potentially leading to inhibition or modulation of their activity. This interaction can result in various biological effects, such as antimicrobial or anticancer activity.

Case Studies and Research Findings

- Antiviral Studies : A study on azetidinone derivatives demonstrated their ability to inhibit human coronavirus (EC50 = 45 µM) and influenza A virus (EC50 = 8.3 µM). This highlights the potential of azetidine-based compounds in antiviral applications .

- Anticancer Efficacy : Research on 1,4-diarylazetidinones indicated significant anticancer properties against various tumor types, including breast cancer cell lines (MCF-7 and MDA-MB-231). These compounds exhibited nanomolar concentrations for effective inhibition .

- Antibacterial Properties : Compounds structurally similar to this compound were tested against clinical strains of bacteria like Acinetobacter baumannii, showing promising results in terms of minimum inhibitory concentrations (MIC) .

Future Directions

While preliminary studies suggest significant biological activities for this compound, further investigations are necessary to fully elucidate its mechanisms of action and therapeutic potential. Future research should focus on:

- In Vivo Studies : To assess the efficacy and safety profile in living organisms.

- Structure-Activity Relationship (SAR) : To optimize the compound's structure for enhanced biological activity.

- Clinical Trials : To evaluate its potential as a therapeutic agent in treating infections and cancers.

Properties

Molecular Formula |

C11H15NO3 |

|---|---|

Molecular Weight |

209.24 g/mol |

IUPAC Name |

3-(2,4-dimethoxyphenyl)azetidin-3-ol |

InChI |

InChI=1S/C11H15NO3/c1-14-8-3-4-9(10(5-8)15-2)11(13)6-12-7-11/h3-5,12-13H,6-7H2,1-2H3 |

InChI Key |

IRGQPTZKOXPAGQ-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC(=C(C=C1)C2(CNC2)O)OC |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.